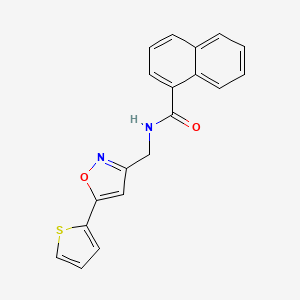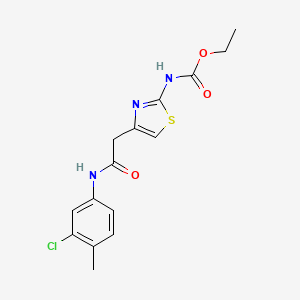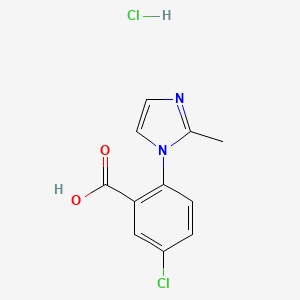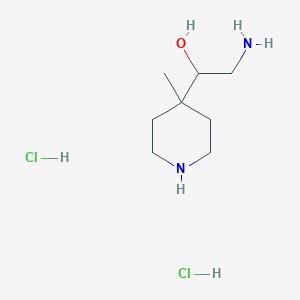
N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)-1-naphthamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)-1-naphthamide” is a complex organic compound that contains several functional groups, including an isoxazole ring, a thiophene ring, and a naphthamide group. The presence of these functional groups suggests that this compound could have interesting chemical properties and potential applications in various fields such as medicinal chemistry or materials science .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the isoxazole and thiophene rings would likely result in a planar structure, while the naphthamide group could add some three-dimensionality .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of its functional groups. The isoxazole ring is known to participate in various chemical reactions, while the thiophene ring is relatively stable but can undergo electrophilic substitution. The naphthamide group could also participate in reactions involving the amide bond .Scientific Research Applications
Computational and Pharmacological Evaluation
A study explored the computational and pharmacological potential of novel derivatives, including those with thiophene and naphthamide structural components, for toxicity assessment, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions. This research indicates that compounds with similar structural elements could be promising candidates for developing new therapeutic agents with multiple biological activities (Faheem, 2018).
Herbicidal Activities
Another study focused on the synthesis and evaluation of novel compounds for herbicidal activities. Although the compound was not directly mentioned, the research suggests that structurally similar compounds, particularly those with isoxazole groups, could have potential applications in agriculture as herbicides (Fu-b, 2014).
Corrosion Inhibition
Research on quinoxaline derivatives as corrosion inhibitors for mild steel in an acidic medium suggests that compounds with naphthamide groups could also serve as effective corrosion inhibitors, highlighting an industrial application of such compounds (Saraswat & Yadav, 2020).
Anticancer Evaluation
A study on the synthesis, characterization, and anticancer evaluation of 1,3,4-oxadiazole derivatives indicates the potential of compounds with naphthamide groups in cancer research. These compounds exhibited promising in vitro anticancer activity, suggesting that N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)-1-naphthamide might also be explored for its anticancer properties (Salahuddin et al., 2014).
Conformational Adjustments in Synthons
Investigations into the conformational adjustments over synthons of urea and thiourea-based assemblies reveal the intricate structural relationships and potential for developing novel materials or chemical sensors (Phukan & Baruah, 2016).
properties
IUPAC Name |
N-[(5-thiophen-2-yl-1,2-oxazol-3-yl)methyl]naphthalene-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N2O2S/c22-19(16-8-3-6-13-5-1-2-7-15(13)16)20-12-14-11-17(23-21-14)18-9-4-10-24-18/h1-11H,12H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLZWDKGAEFNYSK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(=O)NCC3=NOC(=C3)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)-1-naphthamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-methoxy-N-(pyrazolo[1,5-a]pyridin-5-yl)acetamide](/img/structure/B2763750.png)

![ethyl 2-oxo-2-((2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)amino)acetate](/img/structure/B2763752.png)
![5-Allyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol](/img/structure/B2763755.png)
![(E)-2-cyano-N-[4-(difluoromethylsulfanyl)phenyl]-3-[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-phenylpyrazol-4-yl]prop-2-enamide](/img/structure/B2763756.png)
![7-[(2,4-Dichlorophenyl)methyl]-8-hydrazinyl-1,3-dimethylpurine-2,6-dione](/img/structure/B2763758.png)

![2-ethoxy-N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]benzamide](/img/structure/B2763760.png)


![1H,3H,4H-pyrano[4,3-b]quinolin-10-amine](/img/structure/B2763767.png)

